molecular formula C12H15N3O B6628911 [3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol

[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol

Cat. No. B6628911
M. Wt: 217.27 g/mol
InChI Key: PWRDVERICYMAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a white crystalline powder that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to have an effect on the central nervous system, although the exact mechanism is not yet known.
Biochemical and Physiological Effects:
Studies have shown that 3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol has a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have antibacterial and antifungal activities, which may make it useful in the treatment of infectious diseases. Additionally, it has been shown to have an effect on the central nervous system, although the exact nature of this effect is not yet known.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol is its potential as a therapeutic agent. It has been shown to exhibit a range of activities that make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its toxicity. It has been found to be toxic to certain cell lines, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.

Synthesis Methods

The synthesis of 3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol can be achieved using various methods. One of the most common methods is the reaction of 3-(chloromethyl)phenyl pyrazole with methylamine in the presence of a base such as potassium carbonate. The resulting compound is then reduced using sodium borohydride to yield 3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol.

Scientific Research Applications

3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-9-11-3-1-2-10(6-11)7-13-8-12-4-5-14-15-12/h1-6,13,16H,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRDVERICYMAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CNCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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